molecular formula C16H21F3N2O4S B2772588 1-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 1448066-18-9

1-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2772588
CAS No.: 1448066-18-9
M. Wt: 394.41
InChI Key: PKRUGUDBULIHDD-UHFFFAOYSA-N
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Description

1-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound characterized by the presence of a trifluoromethoxy group, a sulfonyl group, a piperidine ring, and a pyrrolidine ring

Properties

IUPAC Name

1-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O4S/c17-16(18,19)25-14-1-3-15(4-2-14)26(23,24)21-9-5-12(6-10-21)20-8-7-13(22)11-20/h1-4,12-13,22H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRUGUDBULIHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethoxy Group:

    Sulfonylation: The sulfonyl group is introduced via a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving suitable precursors.

    Final Coupling: The final step involves coupling the piperidine and pyrrolidine rings to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy group, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain piperidine derivatives showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin . The unique trifluoromethoxy group may enhance the compound's ability to interact with specific protein targets involved in cancer progression.

Inhibition of Enzymatic Activity

The compound is being investigated as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. Inhibiting MAGL can increase levels of endocannabinoids, potentially providing therapeutic benefits for conditions such as pain and inflammation . The structural features of the compound allow for selective binding to the active site of MAGL, making it a promising candidate for further development.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial in drug development. SAR studies on piperidine derivatives have shown that modifications to the trifluoromethoxy group can significantly impact the pharmacological profile of these compounds. This knowledge aids in designing more effective drugs with improved efficacy and reduced side effects .

Formulation Development

The solubility and stability of this compound are critical for its formulation into pharmaceuticals. Research into suitable excipients and delivery methods is ongoing to enhance its bioavailability. For instance, incorporating this compound into lipid-based formulations could improve absorption rates and therapeutic outcomes .

Comparative Studies

Comparative studies involving this compound and other piperidine derivatives have shown promising results in preclinical models. One study reported that modifications to the piperidine ring significantly altered the binding affinity to target proteins, suggesting that further exploration could yield compounds with enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of 1-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

    1-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which may result in different chemical and biological properties.

    1-(1-((4-(Trifluoromethylthio)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol: This compound has a trifluoromethylthio group, which may also lead to different properties.

    1-(1-((4-(Trifluoromethylsulfonyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol: This compound has a trifluoromethylsulfonyl group, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic molecule with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and cancer. Its unique structural features include a trifluoromethoxy group, a sulfonyl moiety, and a piperidine ring, which contribute to its biological activity.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18F3N2O4S
  • Molecular Weight : 366.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethoxy group enhances binding affinity to various receptors and enzymes, while the sulfonyl group facilitates hydrogen bonding interactions. These interactions can modulate the activity of target molecules, leading to significant biological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting pathways involved in cell proliferation and survival.
  • Neurological Effects : The compound has been investigated for its potential use in treating neurological disorders due to its ability to cross the blood-brain barrier.

Data Table: Biological Activities

Activity Effect Reference
AnticancerInhibition of tumor cell proliferation
NeurologicalPotential neuroprotective effects
Enzyme InhibitionModulation of kinase activity

Case Studies

  • Anticancer Research :
    • A study demonstrated that compounds similar to this compound effectively inhibited the mTOR pathway, a critical regulator of cell growth and proliferation. This inhibition was linked to reduced tumor viability in vitro and in vivo models, suggesting potential therapeutic applications in oncology .
  • Neurological Disorders :
    • Another investigation highlighted the compound's ability to enhance neuronal survival under stress conditions, indicating its potential as a treatment for neurodegenerative diseases. The mechanism involved modulation of neuroinflammatory responses and protection against oxidative stress .

Research Findings

Recent findings have focused on the synthesis and optimization of this compound for improved potency and selectivity. Various analogs have been developed, showing enhanced biological activities while maintaining low cytotoxicity levels. This makes them attractive candidates for further development into therapeutic agents.

Q & A

Basic: What synthetic strategies are recommended for the preparation of 1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, and how can purification be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. A common approach is to introduce the 4-(trifluoromethoxy)phenylsulfonyl group via nucleophilic substitution or sulfonylation reactions. For example, intermediates similar to those in Table 4 ( ) can be modified by substituting the piperidine nitrogen with the sulfonyl group under basic conditions (e.g., using triethylamine in dichloromethane). The pyrrolidin-3-ol moiety is then introduced via reductive amination or coupling reactions.
Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating intermediates and final products, as demonstrated in the synthesis of analogous piperidine derivatives . For polar hydroxylated products, reverse-phase HPLC may enhance purity.

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • 1H/13C NMR : Assign peaks for the trifluoromethoxy group (δ ~120-125 ppm in 19F NMR) and sulfonyl moiety (characteristic downfield shifts for adjacent protons).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ with <3 ppm error), as used for structurally related urea inhibitors ( ).
  • HPLC-PDA : Monitor purity (>95%) with a C18 column and acetonitrile/water mobile phase.

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the trifluoromethoxy and sulfonyl groups on biological activity?

Answer:

  • Substituent Variation : Synthesize analogs with alternative electron-withdrawing groups (e.g., nitro, cyano) or bulkier substituents (e.g., adamantyl) to assess metabolic stability and steric effects .
  • Pharmacophore Mapping : Use molecular docking to compare interactions of the sulfonyl-piperidine-pyrrolidin-3-ol scaffold with target proteins (e.g., soluble epoxide hydrolase, as in ).
  • In Vitro Assays : Test inhibitory potency (IC50) against relevant enzymes and correlate with substituent electronic properties (Hammett constants) or lipophilicity (logP).

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Answer:

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays to rule off-target effects.
  • Pharmacokinetic Profiling : Compare bioavailability (e.g., Cmax, AUC) and metabolic stability (microsomal half-life) across species, as discrepancies may arise from interspecies metabolic differences (e.g., as seen in TPPU analogs, ).
  • Statistical Analysis : Apply meta-analysis tools to harmonize data from disparate studies, adjusting for variables like assay sensitivity (e.g., fluorogenic vs. radiometric enzyme assays).

Advanced: What experimental considerations are critical for translating in vitro potency of this compound to in vivo efficacy models?

Answer:

  • Dose Optimization : Use allometric scaling based on in vitro IC50 and plasma protein binding data to estimate effective doses in rodents.
  • Formulation : Improve solubility via co-solvents (e.g., PEG-400) or nanoparticle encapsulation, especially for hydroxylated analogs with low logD.
  • Toxicity Screening : Monitor off-target effects (e.g., hepatotoxicity via ALT/AST levels) and adjust dosing regimens, as sulfonylated compounds may exhibit idiosyncratic toxicity ().

Advanced: How can researchers investigate the metabolic stability of the trifluoromethoxy group in preclinical models?

Answer:

  • Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS. Focus on demethylation or sulfoxide formation.
  • Isotopic Labeling : Synthesize a deuterated trifluoromethoxy analog to track metabolic pathways and quantify stability.
  • CYP Inhibition Assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) to predict drug-drug interaction risks.

Basic: What are the key stability-indicating parameters for this compound under storage conditions?

Answer:

  • Thermal Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC.
  • Light Sensitivity : Protect from UV exposure; amber vials are recommended for long-term storage.
  • Solution Stability : Avoid prolonged storage in DMSO (>1 month) due to potential hydroxyl group oxidation.

Advanced: What computational tools can predict the conformational flexibility of the pyrrolidin-3-ol moiety in solution?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvated structures in explicit water to assess hydrogen-bonding interactions and ring puckering.
  • NMR Relaxation Studies : Measure T1/T2 relaxation times to determine rotational correlation times and flexibility.
  • Density Functional Theory (DFT) : Calculate energy barriers for ring inversion or hydroxyl group rotation.

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